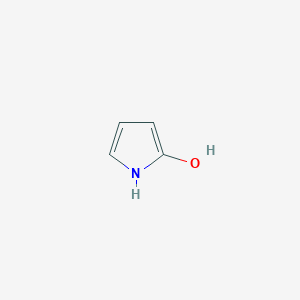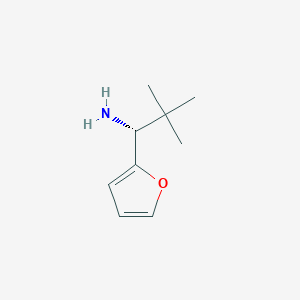![molecular formula C14H10N2O3 B13041528 5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid](/img/structure/B13041528.png)
5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid is a heterocyclic compound that features a benzoxazole core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with carboxylic acid derivatives. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the cyclization of β-hydroxy amides to oxazolines using DAST and Deoxo-Fluor reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of metal catalysts and eco-friendly synthetic strategies, are likely employed to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzoxazole compounds .
Applications De Recherche Scientifique
5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: It is investigated for its potential use in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A simpler analog with similar structural features but lacking the amino and carboxylic acid groups.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazole: Features a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of biologically active molecules and advanced materials .
Propriétés
Formule moléculaire |
C14H10N2O3 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
5-amino-2-phenyl-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c15-9-6-10(14(17)18)12-11(7-9)16-13(19-12)8-4-2-1-3-5-8/h1-7H,15H2,(H,17,18) |
Clé InChI |
UKMXJQBXLHGNAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)

![7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041476.png)










